4-Amino-N-tert-butylcyclohexane-1-carboxamide (CAS 412290-86-9) is a highly specialized, bifunctional aliphatic scaffold utilized in advanced medicinal chemistry and library synthesis. It features a reactive primary amine for facile downstream coupling and a pre-installed, sterically demanding tert-butyl carboxamide group. By providing a high fraction of sp3-hybridized carbons (Fsp3), this building block enables drug discovery programs to construct three-dimensional, lipophilic molecules that avoid the solubility and toxicity pitfalls of flat aromatic linkers [1]. For procurement teams, sourcing this intermediate directly at high purity bypasses the notoriously low-yielding, reagent-heavy amidation of sterically hindered tert-butylamine, directly accelerating hit-to-lead optimization workflows [2].
Substituting this specific scaffold with its raw precursor, 4-aminocyclohexanecarboxylic acid, forces chemistry teams to perform a three-step sequence (protection, hindered amidation, deprotection) that consumes expensive coupling reagents (e.g., HATU) and typically stalls at 40–60% yield due to the extreme steric bulk of tert-butylamine [1]. Alternatively, substituting with a flat aromatic analog like 4-amino-N-tert-butylbenzamide drastically reduces the sp3 carbon fraction, leading to downstream hits with poorer aqueous solubility and higher risks of off-target binding [2]. Therefore, direct procurement of the pre-assembled cyclohexane derivative is essential for maintaining both synthetic throughput and optimal physicochemical properties.
In-house synthesis of tert-butyl amides from cyclic amino acids requires extensive protection-deprotection strategies and suffers from poor coupling efficiency due to the steric bulk of tert-butylamine. Direct procurement of 4-Amino-N-tert-butylcyclohexane-1-carboxamide eliminates three synthetic steps and avoids the typical 40–60% yield ceiling associated with these hindered couplings [1]. This pre-functionalized approach reduces reagent costs and accelerates library generation.
| Evidence Dimension | Synthetic steps and coupling yield |
| Target Compound Data | Direct procurement (0 steps, >95% purity) |
| Comparator Or Baseline | In-house synthesis from 4-aminocyclohexanecarboxylic acid (3 steps, 40-60% overall yield) |
| Quantified Difference | Saves 3 steps and avoids >40% material loss during hindered amidation |
| Conditions | Standard solid-phase or solution-phase library synthesis workflows |
Procuring the pre-coupled building block eliminates low-yielding synthetic bottlenecks, directly increasing the throughput of medicinal chemistry campaigns.
Modern drug discovery prioritizes three-dimensional scaffolds to improve clinical success rates. 4-Amino-N-tert-butylcyclohexane-1-carboxamide provides an exceptionally high fraction of sp3 carbons (Fsp3 = 0.91), compared to its aromatic counterpart, 4-amino-N-tert-butylbenzamide (Fsp3 = 0.36) [1]. Incorporating this cyclohexane scaffold into drug candidates significantly enhances the 3D character of the resulting library, which is statistically correlated with improved aqueous solubility and reduced promiscuity in high-throughput screening.
| Evidence Dimension | Fraction of sp3-hybridized carbons (Fsp3) |
| Target Compound Data | 4-Amino-N-tert-butylcyclohexane-1-carboxamide (Fsp3 = 0.91) |
| Comparator Or Baseline | 4-amino-N-tert-butylbenzamide (Fsp3 = 0.36) |
| Quantified Difference | +0.55 Fsp3 score |
| Conditions | Topological analysis of the isolated building block |
Selecting the cyclohexane scaffold over an aromatic linker significantly improves the solubility and safety profile of downstream pharmaceutical candidates.
The tert-butyl group is a privileged moiety in medicinal chemistry, often deployed to protect adjacent functional groups from enzymatic degradation. Compared to unhindered amides (e.g., N-methyl or primary amides), the tert-butyl carboxamide in this building block provides massive steric shielding around the amide carbonyl [1]. When incorporated into a final active pharmaceutical ingredient (API), this bulky group effectively blocks amidase-mediated hydrolysis, prolonging the in vivo half-life of the compound.
| Evidence Dimension | Steric hindrance and amidase resistance |
| Target Compound Data | N-tert-butyl carboxamide moiety (High steric shielding, high stability) |
| Comparator Or Baseline | N-methyl carboxamide (Low steric shielding, vulnerable to hydrolysis) |
| Quantified Difference | Significant reduction in enzymatic cleavage rates |
| Conditions | In vivo or in vitro microsomal stability assays of downstream derivatives |
The pre-installed tert-butyl group provides essential metabolic stability, making this compound superior to less hindered analogs for generating long-acting APIs.
Because the sterically hindered tert-butyl amide is already installed, this building block is ideal for automated, high-throughput coupling via its primary amine. It allows chemistry teams to rapidly generate diverse libraries of urea, amide, or sulfonamide derivatives without worrying about the low yields typical of late-stage tert-butyl amidation [1].
The combination of a high Fsp3 cyclohexane core and a highly lipophilic tert-butyl group makes this scaffold excellent for designing central nervous system (CNS) drugs. It provides the necessary lipophilicity to cross the blood-brain barrier while maintaining enough 3D structure to ensure adequate aqueous solubility [2].
In the design of peptidomimetics or small-molecule enzyme inhibitors, the tert-butyl carboxamide acts as a stable, non-cleavable mimic of a hydrophobic amino acid side chain. Procuring this specific compound allows researchers to build stable structural motifs that resist amidase degradation in biological assays [3].